molecular formula C9H10N4 B13270683 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Cat. No.: B13270683
M. Wt: 174.20 g/mol
InChI Key: CZVVPUHMDJXCEH-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. For instance, 1-methyl-1H-1,2,3-triazole can be prepared by reacting methyl azide with an appropriate alkyne under copper(I) catalysis.

    Attachment to Aniline: The triazole ring is then attached to an aniline derivative. This can be achieved through a nucleophilic substitution reaction where the triazole ring is introduced to a halogenated aniline compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenated derivatives can be synthesized using halogens (Cl₂, Br₂) under Lewis acid catalysis.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline exerts its effects often involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Pathways: The compound may interfere with cellular pathways by modulating the activity of key proteins or enzymes involved in those pathways.

Comparison with Similar Compounds

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline can be compared with other triazole-containing compounds:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3-methyltriazol-4-yl)aniline

InChI

InChI=1S/C9H10N4/c1-13-9(6-11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3

InChI Key

CZVVPUHMDJXCEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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